molecular formula C10H18O2 B089170 Methyl 2-nonenoate CAS No. 14952-06-8

Methyl 2-nonenoate

Cat. No.: B089170
CAS No.: 14952-06-8
M. Wt: 170.25 g/mol
InChI Key: ZWNPUELCBZVMDA-CMDGGOBGSA-N
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Description

Methyl 2-nonenoate, also known as methyl trans-2-nonenoate, is an organic compound with the molecular formula C10H18O2. It is a methyl ester of 2-nonenoic acid and is characterized by a distinct green, waxy, fruity, and sweet aroma. This compound is commonly used in the flavor and fragrance industry due to its appealing scent profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-nonenoate typically involves the esterification of 2-nonenoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-Nonenoic acid+MethanolAcid catalystMethyl 2-nonenoate+Water\text{2-Nonenoic acid} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} 2-Nonenoic acid+MethanolAcid catalyst​Methyl 2-nonenoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also facilitate the separation and recycling of the catalyst, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-nonenoate undergoes various chemical reactions, including:

    Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Amino or thio esters.

Scientific Research Applications

Methyl 2-nonenoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-nonenoate involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that leads to the perception of its characteristic aroma. In biological systems, its ester group can be hydrolyzed by esterases to produce 2-nonenoic acid and methanol, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Methyl 2-nonenoate can be compared with other similar compounds such as:

This compound stands out due to its balanced green and fruity aroma, making it a preferred choice in the flavor and fragrance industry.

Properties

IUPAC Name

methyl (E)-non-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h8-9H,3-7H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNPUELCBZVMDA-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047637
Record name Methyl (2E)-2-nonenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless or light-yellow liquid; Green, violet aroma
Record name (E,Z)-Methyl 2-nonenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1791/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in non-polar solvents, Soluble (in ethanol)
Record name (E,Z)-Methyl 2-nonenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1791/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.893-0.900 (20°)
Record name (E,Z)-Methyl 2-nonenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1791/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

14952-06-8, 111-79-5, 37822-76-7
Record name Methyl (2E)-2-nonenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14952-06-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nonenoic acid, methyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl-2-nonenoate
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Record name Nonenoic acid, methyl ester
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Record name 2-Nonenoic acid, methyl ester
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Record name Methyl (2E)-2-nonenoate
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Record name Methyl non-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.553
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Record name (E)-methyl non-2-enoate
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Record name Methyl nonenoate
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Record name METHYL 2-NONENOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key volatile organic compounds (VOCs) associated with Zygosaccharomyces rouxii contamination in jujube honey, and how can they be detected?

A1: Research has identified several signature volatile compounds associated with Zygosaccharomyces rouxii contamination in both mature and immature jujube honey. These include:

  • Methyl 2-nonenoate []
  • Undecanal []
  • Methyl butyrate []
  • Methyl hexanoate []
  • 2-methyl-3-pentanone []

Q2: Is there a reliable method for predicting the presence of Zygosaccharomyces rouxii contamination in jujube honey based on volatile compounds?

A2: Yes, research suggests that the presence of specific VOCs, including this compound, can be used to predict Zygosaccharomyces rouxii contamination in jujube honey []. Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) models, built using HS-SPME-GC-MS data, showed high predictive ability (Q2 values of 0.991 to 0.997) for discriminating between contaminated and uncontaminated honey samples []. This indicates that the variations in VOC profiles, including the presence of this compound, can serve as reliable indicators of Zygosaccharomyces rouxii contamination.

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